
Karetazan-potassium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Karetazan-potassium is a potassium salt resulting from the reaction of equimolar amounts of karetazan and potassium hydroxide. It is used as a chemical hybridisation agent for commercial hybrid seed production. It is not approved for use within the European Union. It has a role as a chemical hybridisation agent. It contains a karetazan(1-).
Applications De Recherche Scientifique
Agriculture and Plant Nutrition
- Potassium in Agriculture: Potassium is crucial in agriculture, affecting soil health, plant physiology, and nutrition. Research emphasizes the need for more studies on potassium's role in plant stress situations and its interaction with micronutrients (Römheld & Kirkby, 2010).
Medical and Pharmacological Applications
- Cardiomyocyte Protection: Mitochondrial adenosine triphosphate–sensitive potassium channels in cardiomyocytes are crucial for cardiac preconditioning. The effects of various anesthetics on these channels can significantly influence cardiac protection in medicine (Zaugg et al., 2002).
- Psoriasis Treatment: Dalazatide, a specific inhibitor of the Kv1.3 potassium channel, has shown potential in treating psoriasis by reducing inflammation markers and modulating T cell activation (Tarcha et al., 2017).
- Gastroenterology: Vonoprazan, a potassium-competitive acid blocker, is used for treating various gastric conditions. It offers advantages over traditional proton pump inhibitors, such as a longer half-life and resistance to acid destruction (Graham & Dore, 2018).
Crop Protection and Horticulture
- Disease Resistance in Crops: Studies on root rot diseases in peas showed that treatments like Potassium bicarbonate can significantly impact plant growth and yield, indicating potassium's role in enhancing disease resistance (Aziz, Muhanna, & Harfoush, 2013).
Biochemical Research
- K+ Sensing in Cells: The development of a highly selective fluorescent potassium sensor, KS2, enables sensing and imaging of K+ in live cells. This is significant for studying cellular metabolism and disease diagnosis (Zhou et al., 2011).
Pharmacokinetics and Pharmacodynamics
- Tegoprazan in Acid-Related Diseases: Tegoprazan, another potassium-competitive acid blocker, shows promise in treating acid-related diseases with rapid absorption and potent acid suppression effects (Yoon et al., 2020).
Therapeutic Development and Drug Safety
- Safety of Potassium-Competitive Acid Blockers: Studies on drugs like zastaprazan (JP-1366) indicate their safety and tolerability, along with potent acid suppression, highlighting the potential of potassium-competitive acid blockers in treating acid-related diseases (Hwang et al., 2023).
Propriétés
Numéro CAS |
81052-29-1 |
|---|---|
Nom du produit |
Karetazan-potassium |
Formule moléculaire |
C15H13ClKNO3 |
Poids moléculaire |
329.82 g/mol |
Nom IUPAC |
potassium;2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C15H14ClNO3.K/c1-3-17-9(2)8-12(18)13(15(19)20)14(17)10-4-6-11(16)7-5-10;/h4-8H,3H2,1-2H3,(H,19,20);/q;+1/p-1 |
Clé InChI |
IUUMSKQPWAMVQI-UHFFFAOYSA-M |
SMILES |
CCN1C(=CC(=O)C(=C1C2=CC=C(C=C2)Cl)C(=O)[O-])C.[K+] |
SMILES canonique |
CCN1C(=CC(=O)C(=C1C2=CC=C(C=C2)Cl)C(=O)[O-])C.[K+] |
Autres numéros CAS |
81052-29-1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



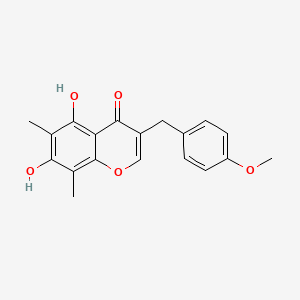

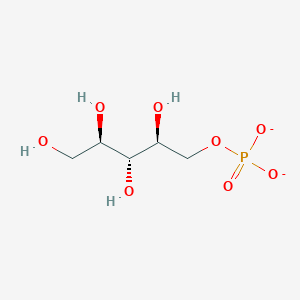
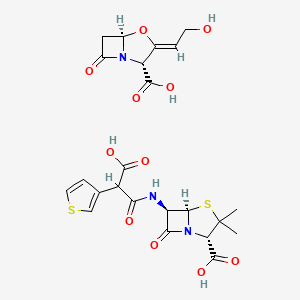
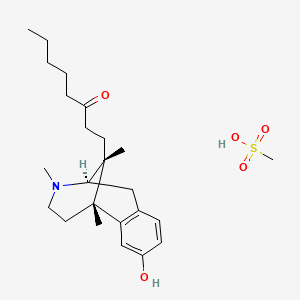
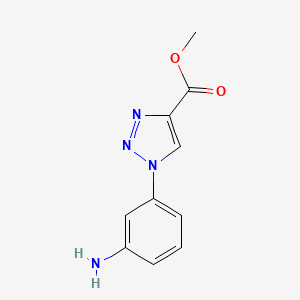
![1,3-Dioxo-1H,3H-naphtho[1,8-cd]pyran-6,7-dicarboxylate](/img/structure/B1260368.png)

![2-fluoro-N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide](/img/structure/B1260372.png)
![2-Amino-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one](/img/structure/B1260375.png)



